Amyloid beta-protein (17-42)
Übersicht
Beschreibung
Amyloid beta-protein (17-42) is a peptide fragment derived from the amyloid precursor protein. It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. This peptide is known for its role in the aggregation process that leads to the formation of amyloid fibrils, which are associated with neurodegenerative conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of amyloid beta-protein (17-42) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Amino acids are coupled to the resin using activating reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of amyloid beta-protein (17-42) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions: Amyloid beta-protein (17-42) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.
Aggregation: The peptide can aggregate into oligomers and fibrils under physiological conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Aggregation: Physiological pH and temperature, often in the presence of metal ions like zinc or copper.
Major Products:
Oxidation: Formation of disulfide-linked dimers.
Reduction: Monomeric peptide.
Aggregation: Oligomers, protofibrils, and mature fibrils.
Wissenschaftliche Forschungsanwendungen
Amyloid beta-protein (17-42) is extensively studied in various scientific fields:
Chemistry: Used to study peptide synthesis, aggregation kinetics, and interaction with metal ions.
Biology: Investigated for its role in cellular toxicity, membrane interactions, and protein-protein interactions.
Medicine: Central to Alzheimer’s disease research, used in developing diagnostic tools and therapeutic agents.
Industry: Employed in the development of assays for drug screening and biomarker discovery.
Wirkmechanismus
Amyloid beta-protein (17-42) exerts its effects primarily through aggregation into oligomers and fibrils. These aggregates disrupt cellular homeostasis by:
Membrane Disruption: Interacting with cell membranes, leading to ion channel formation and calcium dysregulation.
Oxidative Stress: Inducing the production of reactive oxygen species (ROS).
Inflammation: Activating microglia and astrocytes, leading to chronic inflammation.
Synaptic Dysfunction: Impairing synaptic plasticity and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Amyloid beta-protein (1-40): Less prone to aggregation compared to amyloid beta-protein (17-42).
Amyloid beta-protein (1-42): Similar aggregation properties but includes additional residues that influence its behavior.
Amyloid beta-protein (17-42) stands out due to its specific sequence and aggregation characteristics, making it a critical target for Alzheimer’s disease research and therapeutic development.
Biologische Aktivität
Amyloid beta-protein (Aβ) is a peptide derived from the amyloid precursor protein (APP) and plays a crucial role in the pathogenesis of Alzheimer's disease (AD). Among its various forms, Aβ(17-42) has garnered attention due to its unique structural and biological properties. This article explores the biological activity of Aβ(17-42), including its mechanisms of action, interactions with cellular pathways, and implications in neurodegenerative diseases.
Structure and Formation
Aβ peptides are generated through the sequential cleavage of APP by β-secretase and γ-secretase. Aβ(17-42) is a truncated form that arises from the cleavage of APP, specifically producing a peptide that begins at amino acid 17 and extends to 42. This variant is notable for its increased hydrophobicity compared to other forms, particularly Aβ(40) and Aβ(42), which influences its aggregation propensity and biological activity .
Table 1: Characteristics of Aβ Peptides
Peptide | Length | Hydrophobicity | Aggregation Potential |
---|---|---|---|
Aβ(40) | 40 | Moderate | Moderate |
Aβ(42) | 42 | High | High |
Aβ(17-42) | 26 | Very High | Very High |
Neurotoxicity
Aβ(17-42) exhibits neurotoxic properties that contribute to neuronal cell death. Studies have shown that this peptide can activate signaling pathways associated with apoptosis, including the c-Jun N-terminal kinase (JNK) pathway and caspase-8 activation . The neurotoxic effects are believed to stem from its ability to form oligomeric aggregates that disrupt cellular homeostasis.
Interaction with Receptors
Research indicates that soluble forms of Aβ, including Aβ(17-42), can interact with various receptors on neuronal cells, leading to downstream signaling events that may promote oxidative stress and tau hyperphosphorylation . This interaction is crucial as it links Aβ accumulation with the hallmark features of AD pathology.
Case Studies
-
Case Study on JNK Activation :
In a study examining the effects of Aβ(17-42), researchers found that exposure to this peptide resulted in significant activation of JNK pathways in neuronal cultures. This activation correlated with increased levels of apoptotic markers, suggesting a direct link between Aβ(17-42) exposure and neuronal death . -
Clinical Observations :
Patients with early-onset Alzheimer's disease exhibited elevated levels of Aβ(17-42) in cerebrospinal fluid, correlating with cognitive decline prior to significant plaque deposition. This suggests that Aβ(17-42) may play a role in early neurodegenerative processes, potentially serving as a biomarker for early diagnosis .
The biological activity of Aβ(17-42) can be summarized through several key mechanisms:
- Aggregation : The high hydrophobicity of Aβ(17-42) facilitates rapid aggregation into oligomers and fibrils, contributing to plaque formation in the brain.
- Oxidative Stress : Interaction with cellular membranes leads to increased production of reactive oxygen species (ROS), exacerbating neuronal damage.
- Inflammatory Responses : Aβ aggregates can activate microglial cells, leading to chronic inflammation within the brain, further contributing to neurodegeneration.
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFDWFCPZVWUDC-FWKDGKLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H194N28O33S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165846 | |
Record name | Amyloid beta-protein (17-42) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2577.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155178-13-5 | |
Record name | Amyloid beta-protein (17-42) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155178135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amyloid beta-protein (17-42) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.